2-(Pentafluorophenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(Pentafluorophenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C8H6F5N·HCl It is a derivative of ethanamine where the phenyl ring is substituted with five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluorophenyl)ethan-1-amine hydrochloride typically involves the reaction of pentafluorobenzene with ethylene diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Pentafluorophenyl)ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
2-(Pentafluorophenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Pentafluorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms on the phenyl ring enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)phenylamine
- 2-(Difluoromethyl)phenylamine
- 2-(Fluorophenyl)ethanamine
Uniqueness
2-(Pentafluorophenyl)ethan-1-amine hydrochloride is unique due to the presence of five fluorine atoms on the phenyl ring, which significantly alters its chemical properties compared to other fluorinated amines. This high degree of fluorination can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C8H7ClF5N |
---|---|
Molecular Weight |
247.59 g/mol |
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H6F5N.ClH/c9-4-3(1-2-14)5(10)7(12)8(13)6(4)11;/h1-2,14H2;1H |
InChI Key |
BMZKZIZUJBMTSR-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C1=C(C(=C(C(=C1F)F)F)F)F.Cl |
Origin of Product |
United States |
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